

Technical Guide: N-Acetyl Sulfapyridine-d4

Certificate of Analysis

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Compound of Interest

Compound Name: *N-Acetyl sulfapyridine-d4*

Cat. No.: *B564610*

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This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for **N-Acetyl sulfapyridine-d4**, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of sulfapyridine. This document outlines the key quality attributes, detailed analytical methodologies used for their verification, and a general workflow for the generation of a CoA for such a reference standard.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for **N-Acetyl sulfapyridine-d4**, based on the findings from a representative CoA from LGC Standards^[1].

Table 1: Identification and Physical Properties

Parameter	Specification	Results
Product Name	N-Acetyl Sulfapyridine-d4 (Major)	N-Acetyl Sulfapyridine-d4 (Major)
Catalogue Number	A187912	A187912
CAS Number	1189732-52-2	1189732-52-2
Molecular Formula	C ₁₃ H ₉ D ₄ N ₃ O ₃ S	C ₁₃ H ₉ D ₄ N ₃ O ₃ S
Molecular Weight	295.35	295.35
Appearance	Off-White to Pale Brown Solid	Off-White to Pale Brown Solid
Solubility	-	Acetonitrile (Slightly, Sonicated), Methanol (Slightly)

Table 2: Quality Control and Purity Analysis

Test	Specification	Results
Purity (Overall)	>95%	>95%
HPLC Purity	>95%	97.80% (at 262 nm)[1]
NMR	Conforms to Structure	Conforms[1]
Mass Spectrometry (MS)	Conforms to Structure	Conforms[1]
Isotopic Purity (d ₄)	Not Specified	95.60%[1]
Isotopic Distribution	Normalized Intensity	d ₀ =0.15%, d ₁ =0.00%, d ₂ =0.26%, d ₃ =3.99%[1]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for **N-Acetyl sulfapyridine-d₄**. These protocols are synthesized from established analytical methods for sulfapyridine and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of the purity of **N-Acetyl sulfapyridine-d4**.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A cyano-bonded, reversed-phase column is often suitable for the separation of sulfapyridine and its acetyl derivative[2]. A common choice would be a C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- **Mobile Phase:** A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) [3]. The gradient can be optimized to achieve good separation of the main peak from any impurities.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Column Temperature:** Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
- **Detection:** UV detection at a wavelength of 262 nm[1] or 270 nm[4].
- **Sample Preparation:**
 - Accurately weigh a small amount of **N-Acetyl sulfapyridine-d4** standard.
 - Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
 - Further dilute the stock solution with the mobile phase to an appropriate concentration for injection (e.g., 10 μ g/mL).
 - Filter the final solution through a 0.45 μ m syringe filter before injection.

- **Data Analysis:** The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of **N-Acetyl sulfapyridine-d4** and verifying the positions of the deuterium labels.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
- **Sample Preparation:**
 - Dissolve approximately 5-10 mg of the **N-Acetyl sulfapyridine-d4** sample in about 0.7 mL of the chosen deuterated solvent in an NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- **¹H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
 - **Spectral Width:** A range that covers all expected proton signals (e.g., 0-12 ppm).
- **Data Analysis:** The ¹H NMR spectrum should be consistent with the structure of N-Acetyl sulfapyridine, with the key difference being the absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring. The remaining proton signals (from the acetyl group, the pyridine ring, and the non-deuterated positions) should be

present at their expected chemical shifts and with the correct integrations and coupling patterns.

Mass Spectrometry (MS) for Identity and Isotopic Purity

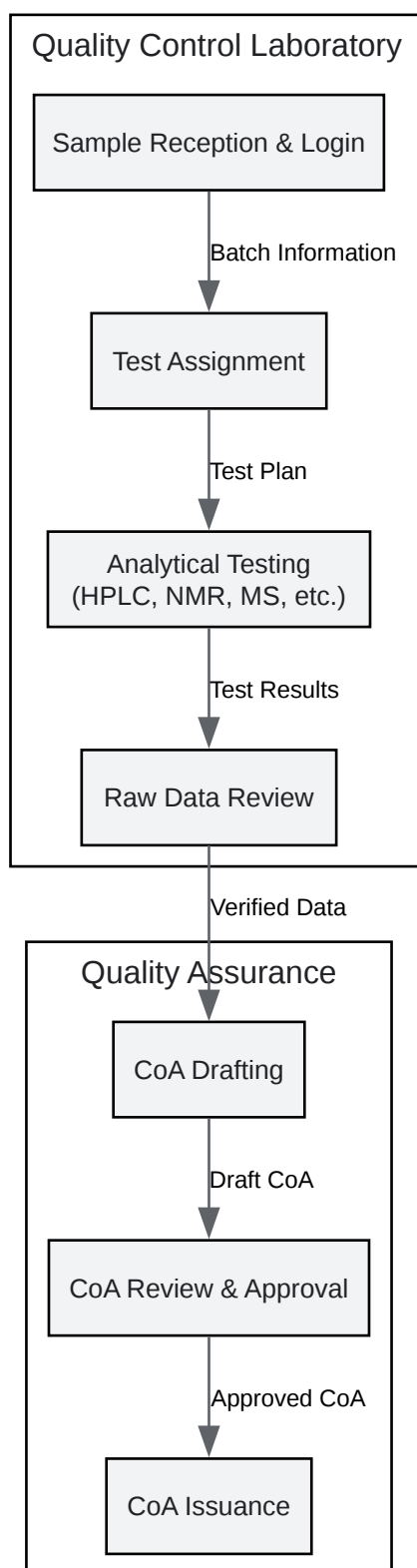
Mass spectrometry confirms the molecular weight of **N-Acetyl sulfapyridine-d4** and provides information on its isotopic purity.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is commonly used.
- LC Conditions (if applicable):
 - Column: A C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
- MS Parameters:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Range: A mass range that includes the expected molecular ion (e.g., m/z 100-400).
 - Capillary Voltage: Typically 3-4 kV.
 - Cone Voltage: Optimized for the compound, usually in the range of 20-40 V.
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile (e.g., 1-10 µg/mL).
 - The solution can be directly infused into the mass spectrometer or injected into the LC-MS system.
- Data Analysis:

- Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ of **N-Acetyl sulfapyridine-d4** (expected $m/z \approx 296.1$).
- Isotopic Purity: The relative intensities of the peaks corresponding to the d_0 , d_1 , d_2 , d_3 , and d_4 species are used to calculate the isotopic purity. The percentage of the d_4 species should be high, confirming the successful deuteration of the molecule.

Workflow and Process Visualization

The generation of a Certificate of Analysis is a systematic process that ensures the quality and reliability of a reference standard. The following diagram illustrates a typical workflow.



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Certificate of Analysis Generation Workflow.

The process begins with the reception of a sample from a specific batch in the Quality Control laboratory. Following login and assignment of required tests, the sample undergoes a battery of analytical procedures as detailed in the experimental protocols. The raw data from these tests are meticulously reviewed for accuracy and compliance with specifications. Once the data is verified, the Quality Assurance department drafts the Certificate of Analysis. This document then undergoes a thorough review and approval process before being officially issued with the product batch.

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